5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This heterocyclic compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2-phenyl group and a complex oxazole-containing side chain. The oxazole moiety is further functionalized with a 5-bromo-2-methoxyphenyl group and a methyl substituent, contributing to its unique electronic and steric profile.
Propriétés
IUPAC Name |
5-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O3/c1-15-20(26-23(32-15)18-12-17(25)8-9-22(18)31-2)14-28-10-11-29-21(24(28)30)13-19(27-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZXNJHUILRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic strategies. Below is a comparative analysis using data from the evidence:
Core Heterocycle Modifications
Substituent-Driven Functional Comparisons
- Bromine vs. Fluorine : The target compound’s 5-bromo substituent (electron-withdrawing) contrasts with fluorine in ’s analogs. Bromine may enhance electrophilic reactivity for covalent binding, while fluorine improves lipophilicity and bioavailability .
- Methoxy Group : The 2-methoxyphenyl group in the target compound is analogous to the 4-methoxyphenyl in . Methoxy groups often enhance membrane permeability but may reduce metabolic stability due to demethylation risks .
- Oxazole vs.
Research Findings and Trends
- Bioactivity : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives () show antimicrobial and kinase-inhibitory activities. The target compound’s bromine and methoxy groups may amplify these effects via enhanced target binding .
- Solubility Challenges : Unlike the hydroxymethyl analog (), the target compound’s hydrophobic substituents (bromophenyl, methyloxazole) may limit aqueous solubility, necessitating formulation optimization .
- Structural Uniqueness : The combination of oxazole and pyrazolo[1,5-a]pyrazin-4(5H)-one moieties is rare in literature, distinguishing it from triazolopyrimidine () or quinazoline () derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
